tert-Butyl 4-(6-(aminomethyl)-5-chloropyridin-3-yl)-2,6-dimethylpiperazine-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 4-[6-(aminomethyl)-5-chloro-3-pyridinyl]-2,6-dimethyl-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[6-(aminomethyl)-5-chloro-3-pyridinyl]-2,6-dimethyl-1-piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperazine intermediate.
Functional Group Modifications:
Final Coupling: The final step involves coupling the modified piperazine and pyridine rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-[6-(aminomethyl)-5-chloro-3-pyridinyl]-2,6-dimethyl-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and aminomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1-Dimethylethyl 4-[6-(aminomethyl)-5-chloro-3-pyridinyl]-2,6-dimethyl-1-piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antidiabetic agents.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 4-[6-(aminomethyl)-5-chloro-3-pyridinyl]-2,6-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate
- 4-(Aminomethyl)-6-(1,1-Dimethylethyl)-2-Iodo-3-Pyridinol
Uniqueness
1,1-Dimethylethyl 4-[6-(aminomethyl)-5-chloro-3-pyridinyl]-2,6-dimethyl-1-piperazinecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C17H27ClN4O2 |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
tert-butyl 4-[6-(aminomethyl)-5-chloropyridin-3-yl]-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H27ClN4O2/c1-11-9-21(13-6-14(18)15(7-19)20-8-13)10-12(2)22(11)16(23)24-17(3,4)5/h6,8,11-12H,7,9-10,19H2,1-5H3 |
InChI Key |
DNNRPMXXZMKMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(N=C2)CN)Cl |
Origin of Product |
United States |
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